N-(2,2,2-Trichloro-1-ethoxyethyl)formamide
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Overview
Description
N-(2,2,2-Trichloro-1-ethoxyethyl)formamide is a chemical compound with the molecular formula C5H8Cl3NO2. It is known for its unique structure, which includes a trichloroethyl group attached to a formamide moiety. This compound has various applications in scientific research and industry due to its distinctive chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2,2-Trichloro-1-ethoxyethyl)formamide typically involves the reaction of 2,2,2-trichloroacetaldehyde with formamide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the use of solvents and catalysts to facilitate the reaction and improve yield .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions. This includes the use of large reactors, precise temperature control, and continuous monitoring to ensure consistent quality and high yield. The industrial process may also involve purification steps to remove impurities and obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
N-(2,2,2-Trichloro-1-ethoxyethyl)formamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into less oxidized forms.
Substitution: The trichloroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to achieve the desired outcomes .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of substituted formamides .
Scientific Research Applications
N-(2,2,2-Trichloro-1-ethoxyethyl)formamide has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of N-(2,2,2-Trichloro-1-ethoxyethyl)formamide involves its interaction with specific molecular targets. The trichloroethyl group can interact with enzymes and proteins, affecting their function. The formamide moiety can also participate in hydrogen bonding and other interactions, influencing the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
N-(2,2,2-Trichloro-1-hydroxyethyl)formamide: Similar in structure but with a hydroxy group instead of an ethoxy group.
N-(2,2,2-Trichloro-1-methoxyethyl)formamide: Contains a methoxy group instead of an ethoxy group.
Uniqueness
N-(2,2,2-Trichloro-1-ethoxyethyl)formamide is unique due to its specific combination of a trichloroethyl group and a formamide moiety. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Properties
CAS No. |
51360-64-6 |
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Molecular Formula |
C5H8Cl3NO2 |
Molecular Weight |
220.48 g/mol |
IUPAC Name |
N-(2,2,2-trichloro-1-ethoxyethyl)formamide |
InChI |
InChI=1S/C5H8Cl3NO2/c1-2-11-4(9-3-10)5(6,7)8/h3-4H,2H2,1H3,(H,9,10) |
InChI Key |
GVYYYKLOYBKGLE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C(Cl)(Cl)Cl)NC=O |
Origin of Product |
United States |
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